molecular formula C8H11Br2N B594743 4-Bromo-2,3-dimethylaniline hydrobromide CAS No. 1338796-79-4

4-Bromo-2,3-dimethylaniline hydrobromide

Cat. No. B594743
M. Wt: 280.991
InChI Key: ALQUYWPEOMXASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,3-dimethylaniline hydrobromide is a chemical compound with the molecular formula C8H11Br2N . It has a molecular weight of 200.08 . This compound is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Bromo-2,3-dimethylaniline hydrobromide involves brominating an aniline hydrohalide in the presence of an inert organic solvent . The process is detailed in the patent US4918230A .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,3-dimethylaniline hydrobromide consists of a bromine atom and two methyl groups attached to an aniline ring . The average mass of the molecule is 200.076 Da and the monoisotopic mass is 198.999649 Da .

Scientific Research Applications

  • Electrochemical Oxidation Studies : 4-Bromo-2,3-dimethylaniline hydrobromide has been studied for its electrochemical oxidation in aqueous sulfuric acid solutions. It undergoes different oxidation processes depending on the acid concentration, leading to the formation of various compounds like dimers and p-benzoquinone derivatives (Arias, Brillas, & Costa, 1990).

  • Synthesis Methods : There has been research on the synthesis of 4-bromo-N,N-dimethylaniline starting from N,N-dimethylaniline and bromine, highlighting improved selectivity and yield through this method (Zhang Xing-chen, 2008).

  • Organic Synthesis Intermediates : The compound serves as an intermediate in the synthesis of various organic compounds, including dimethyl-4-bromoiodobenzenes, which are useful in several fields (Li Yu, 2008).

  • Bromination Kinetics : Studies on the kinetics of bromination of aromatic amines, including 4-bromo-N-dimethylaniline, have provided insights into the reaction mechanisms and rate-determining steps in these processes (Bell & Maria, 1969).

  • Pharmacological Studies : The metabolism of related compounds like 4-bromo-2,5-dimethoxyphenethylamine in rats has been investigated, contributing to the understanding of the pharmacokinetics and potential psychoactive effects of similar compounds (Kanamori et al., 2002).

  • Photodynamic Therapy : Derivatives of 4-Bromo-2,3-dimethylaniline hydrobromide have been used in the synthesis of novel compounds like zinc phthalocyanine, which show potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

  • Material Science Applications : The compound has been utilized in the synthesis of polytriarylamines, which are significant for the development of organic electronic devices. This includes methods like microwave-assisted palladium-catalyzed amination (Shen, McCairn, Morrison, & Turner, 2007).

Safety And Hazards

4-Bromo-2,3-dimethylaniline hydrobromide may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and adequate ventilation is recommended .

properties

IUPAC Name

4-bromo-2,3-dimethylaniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c1-5-6(2)8(10)4-3-7(5)9;/h3-4H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQUYWPEOMXASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-dimethylaniline hydrobromide

Citations

For This Compound
1
Citations
C Maiereanu, C Schmitt, N Schifano-Faux… - Bioorganic & medicinal …, 2011 - Elsevier
A new class of low molecular weight, highly potent and selective non peptidic inhibitors of aminopeptidase N (APN/CD13) is described. We report the synthesis and in vitro evaluation of …
Number of citations: 38 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.